molecular formula C7H11ClO2 B14421890 2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol CAS No. 81720-23-2

2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol

Cat. No.: B14421890
CAS No.: 81720-23-2
M. Wt: 162.61 g/mol
InChI Key: DVRXXNHMCBCUQK-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol is an organic compound with a complex structure that includes a chloro group, a methyl group, and an alkynyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol typically involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The chloro group and the alkynyl alcohol moiety play crucial roles in its reactivity and interactions with other molecules. The pathways involved can include nucleophilic substitution and addition reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol is unique due to the presence of both a chloro group and an alkynyl alcohol moiety. This combination provides a versatile reactivity profile, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

81720-23-2

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

2-(4-chloro-2-methylbut-3-yn-2-yl)oxyethanol

InChI

InChI=1S/C7H11ClO2/c1-7(2,3-4-8)10-6-5-9/h9H,5-6H2,1-2H3

InChI Key

DVRXXNHMCBCUQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CCl)OCCO

Origin of Product

United States

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